4-Chloro-2-(cyclohexylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(cyclohexylthio)pyridine is a heterocyclic compound with the molecular formula C11H14ClNS It is a derivative of pyridine, where the 2-position is substituted with a cyclohexylthio group and the 4-position with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclohexylthio)pyridine typically involves the reaction of 4-chloropyridine with cyclohexylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom by the cyclohexylthio group. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(cyclohexylthio)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides.
Oxidation: The cyclohexylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclohexylthio group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated pyridines or modified thioethers.
Scientific Research Applications
4-Chloro-2-(cyclohexylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclohexylthio)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclohexylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Additionally, the chlorine atom can participate in hydrogen bonding or other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyridine: Similar structure but with a methylthio group instead of a cyclohexylthio group.
4-Chloro-2-(phenylthio)pyridine: Similar structure but with a phenylthio group instead of a cyclohexylthio group.
2-(Cyclohexylthio)pyridine: Lacks the chlorine atom at the 4-position.
Uniqueness
4-Chloro-2-(cyclohexylthio)pyridine is unique due to the presence of both the chlorine atom and the cyclohexylthio group, which can influence its reactivity and interactions with other molecules. The cyclohexylthio group provides steric bulk and lipophilicity, while the chlorine atom can participate in various chemical reactions .
Properties
CAS No. |
1346707-38-7 |
---|---|
Molecular Formula |
C11H14ClNS |
Molecular Weight |
227.75 g/mol |
IUPAC Name |
4-chloro-2-cyclohexylsulfanylpyridine |
InChI |
InChI=1S/C11H14ClNS/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI Key |
ZXDCPCOEPCIMSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.